3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one
CAS No.:
Cat. No.: VC15073300
Molecular Formula: C21H22N4O3S
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N4O3S |
|---|---|
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C21H22N4O3S/c1-28-18-9-5-4-8-17(18)23-10-12-24(13-11-23)19(26)14-25-20(27)15-6-2-3-7-16(15)22-21(25)29/h2-9H,10-14H2,1H3,(H,22,29) |
| Standard InChI Key | OGPZYOTUTBKMLS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S |
Introduction
Molecular Structure and Chemical Properties
Core Architecture
The compound features a 1H-quinazolin-4-one backbone, a bicyclic system comprising a benzene ring fused with a pyrimidinone moiety. At position 3 of the quinazolinone ring, a 2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl side chain is attached, while position 2 is substituted with a sulfanylidene (-S=) group. This structural configuration introduces both hydrogen-bonding capabilities (via the carbonyl and sulfanylidene groups) and conformational flexibility (via the piperazine ring).
Substituent Analysis
-
Piperazine Ring: The piperazine moiety at position 3 is further substituted with a 2-methoxyphenyl group at its para position. The methoxy group enhances lipophilicity, potentially influencing blood-brain barrier permeability.
-
Sulfanylidene Group: The thione (-S=) group at position 2 contributes to electron delocalization, which may stabilize the quinazolinone core and modulate interactions with biological targets.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O3S |
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C21H22N4O3S/c1-28-18-9-5-4-8-17(18)23-10-12-24(13-11-23)19(26)14-25-20(27)15-6-2-3-7-16(15)22-21(25)29/h2-9H,10-14H2,1H3,(H,22,29) |
Synthetic Methodologies
Classical Approaches
Early synthetic routes for analogous quinazolinone derivatives involved multi-step sequences starting from isatoic anhydride, as demonstrated in the synthesis of 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one . These methods typically require:
-
Amidation of isatoic anhydride with piperazine derivatives.
-
Nitration to introduce nitro groups.
-
Reduction and protection/deprotection steps to achieve target substituents .
Advanced Strategies
Recent advancements utilize palladium-catalyzed C-N cross-coupling reactions to streamline synthesis. For example:
-
Catalytic Systems: Third-generation palladacycle precatalysts (e.g., [(4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate) enable efficient coupling of 2-bromo-5-nitrobenzoic acid methyl ester with 4-Boc-piperazine-1-carboxamidine .
-
Reaction Conditions: Optimized at 100–180°C in polar aprotic solvents (e.g., DMF), yielding target compounds in 85% purity post-HPLC purification .
Thermal Cyclization
A related method for pyrrolidinone-quinazolinone hybrids involves thermal cyclization of acetoacetamide intermediates at 240°C, producing stable crystalline products . This approach could be adapted for introducing ketone or alcohol functionalities into the target compound.
Analytical Characterization
Spectroscopic Data
-
1H NMR: Key signals include a singlet at δ 1.41 ppm (methyl groups), doublets at δ 2.33–2.78 ppm (methylene protons adjacent to carbonyl), and aromatic protons at δ 6.8–7.5 ppm .
-
13C NMR: Peaks at δ 167.5 ppm (C=O), δ 158.9 ppm (C=S), and δ 55.2 ppm (methoxy carbon) .
Crystallographic Analysis
X-ray diffraction of a related pyrrolidinone-quinazolinone hybrid confirmed racemic crystallinity and a dihedral angle of 89.7° between the quinazolinone and piperazine planes, suggesting limited conjugation between rings .
Future Directions
Synthetic Optimization
Exploring microwave-assisted synthesis could reduce reaction times from hours to minutes, while flow chemistry may improve scalability for industrial applications.
Pharmacological Profiling
Priority studies should include:
-
In vitro screening against cancer cell lines (e.g., MCF-7, A549).
-
In vivo pharmacokinetic studies to assess oral bioavailability and metabolic stability.
Structural Analog Development
Modifying the methoxy group to ethoxy or halogen substituents may enhance target selectivity. Similarly, replacing the sulfanylidene group with a sulfonamide could alter solubility and binding kinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume